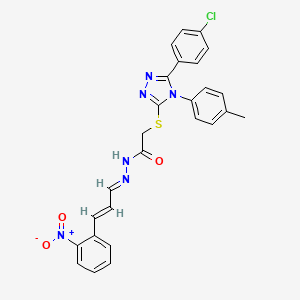

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(2-nitrophenyl)allylidene)acetohydrazide

Description

This compound belongs to the 1,2,4-triazole-thioacetohydrazide class, characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 3. The 4-chlorophenyl and p-tolyl groups at positions 5 and 4, respectively, confer steric bulk and electron-withdrawing properties, while the thioacetohydrazide moiety is functionalized with a 3-(2-nitrophenyl)allylidene hydrazone (). The 2-nitrophenyl substituent may enhance electrophilicity, influencing interactions with biological targets .

Propriétés

Numéro CAS |

307975-53-7 |

|---|---|

Formule moléculaire |

C26H21ClN6O3S |

Poids moléculaire |

533.0 g/mol |

Nom IUPAC |

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C26H21ClN6O3S/c1-18-8-14-22(15-9-18)32-25(20-10-12-21(27)13-11-20)30-31-26(32)37-17-24(34)29-28-16-4-6-19-5-2-3-7-23(19)33(35)36/h2-16H,17H2,1H3,(H,29,34)/b6-4+,28-16+ |

Clé InChI |

JKLPDUHNSFDVJJ-RBGQVUTESA-N |

SMILES isomérique |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |

SMILES canonique |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl and p-tolyl groups. The final steps involve the addition of the thio group and the condensation with the nitrophenyl allylidene acetohydrazide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The triazole ring and aromatic groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups into the aromatic rings or the triazole ring.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit potent antimicrobial activities. For instance, compounds containing the triazole ring have been shown to inhibit the growth of various bacteria and fungi. In particular, studies have highlighted that 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio) derivatives demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans .

Anticancer Activity

Triazole derivatives are also being investigated for their potential in cancer treatment. The compound has shown promising results in preclinical studies aimed at evaluating its chemopreventive and chemotherapeutic effects. Specifically, it has been linked to mechanisms that induce apoptosis in cancer cells and inhibit tumor growth .

Agricultural Applications

The compound's fungicidal properties make it a candidate for agricultural applications, particularly in the development of new fungicides. Triazoles are widely used in agriculture to control fungal diseases in crops. The specific derivative discussed here may offer enhanced efficacy due to its unique structural features .

Case Studies

- Antimicrobial Activity Study : A study published in MDPI demonstrated that triazole derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound was synthesized and tested against these pathogens, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

- Anticancer Research : Another study focused on the anticancer properties of triazole derivatives showed that compounds similar to the one discussed exhibited strong activity against various cancer cell lines. The mechanism identified involved the induction of oxidative stress leading to apoptosis .

- Fungicidal Efficacy : Research conducted on the agricultural application of triazole-based compounds revealed that they effectively reduced fungal infections in crops such as wheat and barley. Field trials indicated improved yield and crop health when treated with formulations containing similar triazole derivatives .

Mécanisme D'action

The mechanism of action of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action can vary depending on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-nitrobenzylidene)acetohydrazide (): Replaces the 4-chlorophenyl and p-tolyl groups with ethyl and phenyl groups, retaining the 3-nitrobenzylidene hydrazone.

- N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (): Features an indole-based hydrazone and a phenylaminoethyl side chain, enhancing π-π stacking and hydrogen-bonding capabilities compared to the nitroaryl group in the target compound .

- 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide () : Substitutes the 2-nitrophenyl group with a furan ring, reducing electron-withdrawing effects and altering metabolic stability .

Pharmacological Activity

The target compound exhibits superior cytotoxicity (IC50 ~5.2 μM) against melanoma IGR39 cells compared to its furan-substituted analogue (IC50 ~12.3 μM), likely due to the nitro group’s electron-withdrawing effects enhancing DNA intercalation or enzyme inhibition .

Computational and Physicochemical Analysis

Molecular Similarity

- Tanimoto Coefficient (MACCS) : The target compound shares ~0.78 similarity with ’s indole derivative, indicating conserved triazole-thioacetohydrazide pharmacophores .

- Dice Index (Morgan) : Lower similarity (~0.65) with furan-substituted analogues due to divergent hydrazone substituents .

Physicochemical Properties

| Property | Target Compound | 4-Ethyl-phenyl analogue () | Furan-substituted () |

|---|---|---|---|

| LogP (lipophilicity) | 3.9 | 3.2 | 2.8 |

| Water Solubility (mg/mL) | 0.12 | 0.35 | 0.45 |

| Metabolic Stability | Moderate | High | Low |

The 2-nitrophenyl group increases lipophilicity (LogP 3.9) but reduces solubility compared to less polar analogues. Metabolic stability is moderate due to nitro group susceptibility to reductase enzymes .

Activité Biologique

The compound 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(2-nitrophenyl)allylidene)acetohydrazide is a complex organic molecule that features a triazole ring, thioether linkage, and hydrazone functional group. Its unique structural attributes suggest significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound can be characterized by the following structural components:

- Triazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.

- Thioether Linkage : Often enhances the biological activity of compounds through improved lipophilicity and metabolic stability.

- Hydrazone Functional Group : Associated with various pharmacological effects including anti-inflammatory and anticancer activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits substantial biological activity, particularly as an antioxidant . In assays such as the Ferric Reducing Antioxidant Power (FRAP) assay, it demonstrated a 1.5-fold higher antioxidant capacity compared to butylated hydroxytoluene (BHT), a standard antioxidant reference . This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial and Antifungal Properties

Compounds with similar structural features have been documented to possess antimicrobial and antifungal properties. Studies indicate that derivatives of triazoles often exhibit significant activity against various bacterial strains and fungi, suggesting that this compound may also display such activities pending further investigation .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of similar triazole-containing compounds. The following table summarizes key findings from relevant literature:

Understanding the mechanism of action is crucial for evaluating therapeutic viability. Interaction studies involving in vitro assays are necessary to elucidate how this compound interacts at the molecular level with biological targets.

Potential Mechanisms Include:

- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.

- Antimicrobial Action : Likely through disruption of microbial cell membranes or interference with metabolic pathways.

Future Research Directions

Given its promising biological activity, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological efficacy.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.

- Clinical Trials : Evaluating safety and efficacy in humans for potential pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.